5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound “5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol” is a heterocyclic compound . It has a molecular weight of 314.21 . The IUPAC name for this compound is 5-[(4-bromophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide . The InChI code for this compound is 1S/C11H12BrN3OS/c1-2-15-10(13-14-11(15)17)7-16-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,14,17) .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a triazole ring substituted with a bromophenoxy group and a methyl group . The InChI key for this compound is FRMXRLWOFBKLMF-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 314.21 . It is recommended to be stored at a temperature between 28°C .Scientific Research Applications
Antibacterial and Antifungal Properties
Research has demonstrated the effectiveness of certain 1,2,4-triazole derivatives, including those similar to 5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, in exhibiting antibacterial and antifungal properties. Studies show these compounds can be potent against a range of microorganisms including Enterobacteriaceae, Pseudomonadaceae, Staphylococcaceae, Bacillaceae, and Saccharomycetaceae families, indicating potential applications in treating infections caused by these pathogens (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).
Anti-Proliferative and Urease Inhibitory Effects
Certain 1,2,4-triazole derivatives have been found to possess anti-proliferative effects and act as urease inhibitors. These properties suggest potential applications in cancer research and the development of treatments for diseases related to urease activity (Pakistan journal of pharmaceutical sciences, 2022).
Pharmacological Properties
Some 1,2,4-triazole derivatives have been evaluated for their pharmacological properties, including effects on the central nervous system (CNS) in animal models. This implies potential uses in neurological research or treatment (Collection of Czechoslovak Chemical Communications, 2005).
Anti-Tumor Activity and DNA Methylation
New 4H-1,2,4-triazole-3-thiol derivatives, similar in structure to the compound , have been synthesized and studied for anti-tumor activity and effects on DNA methylation, suggesting a role in cancer research and therapy (Russian Journal of General Chemistry, 2018).
Veterinary Applications
Some 1,2,4-triazole derivatives have been tested for veterinary purposes, indicating their potential use in animal health, particularly in treating fungal diseases and healing wounds (Current issues in pharmacy and medicine: science and practice, 2022).
Insecticidal Activity
Research into triazole derivatives has also revealed insecticidal properties, which could be applied in pest control and agricultural sectors (Journal of Heterocyclic Chemistry, 2015).
Diuretic Effects
Studies on derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol have shown both diuretic and antidiuretic effects, suggesting potential medical applications in managing fluid balance and related conditions (Zaporozhye Medical Journal, 2018).
Corrosion Inhibition
Some 1,2,4-triazole derivatives have been studied for their role as corrosion inhibitors, particularly for metals like copper, in various environments. This suggests potential industrial applications in material science and engineering (Journal of Molecular Liquids, 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-[(4-bromophenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3OS/c1-14-9(12-13-10(14)16)6-15-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFPDMAMUFTRTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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